molecular formula C19H27F2N5O B12231698 3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one

3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B12231698
M. Wt: 379.4 g/mol
InChI Key: GYCWFXRZDGUOBN-UHFFFAOYSA-N
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Description

3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrimidine ring, the piperazine ring, and the pyrrolidinone ring. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction typically uses palladium as a catalyst and boron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions will depend on the desired reaction and the functional groups present in the compound.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism will depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one apart is its unique combination of the pyrimidine, piperazine, and pyrrolidinone rings, which may confer unique biological activity and chemical reactivity.

Properties

Molecular Formula

C19H27F2N5O

Molecular Weight

379.4 g/mol

IUPAC Name

3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C19H27F2N5O/c1-12(2)26-6-5-15(19(26)27)24-7-9-25(10-8-24)16-11-14(17(20)21)22-18(23-16)13-3-4-13/h11-13,15,17H,3-10H2,1-2H3

InChI Key

GYCWFXRZDGUOBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4

Origin of Product

United States

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